

PFI-1 bromodomain and extra-terminal domain inhibitor

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Compound Focus: Pfi-1

CAS No.: 1403764-72-6

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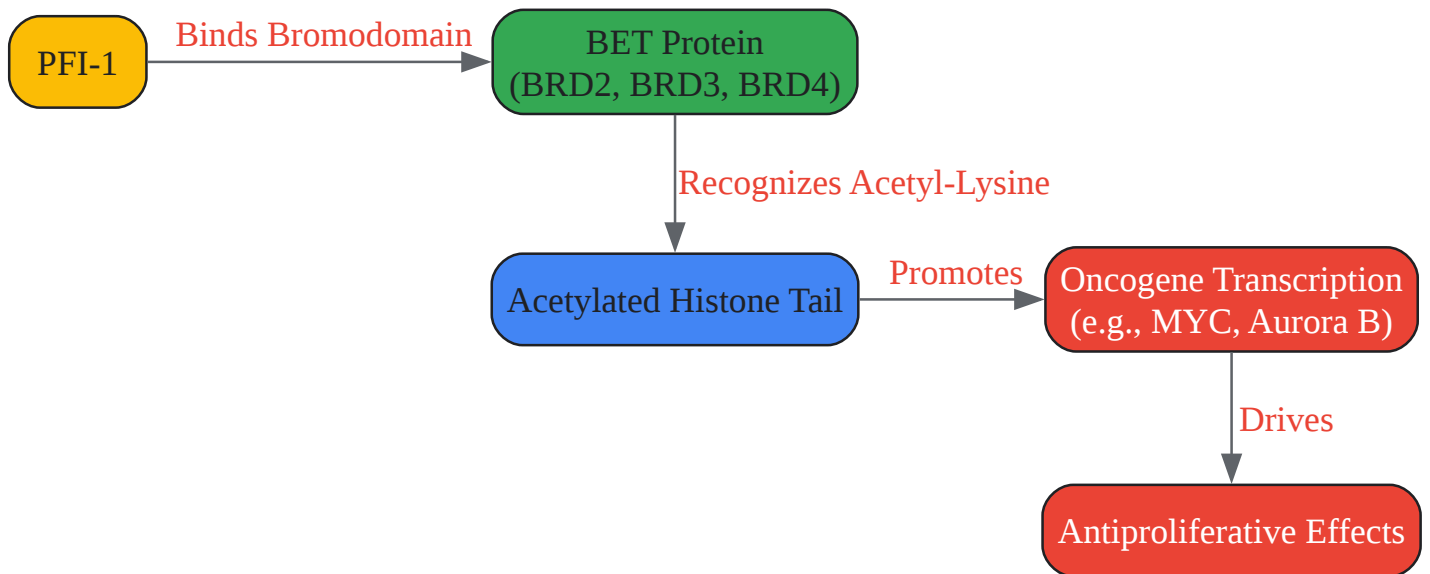
Molecular Mechanism and Binding Characteristics

PFI-1 functions as an **acetyl-lysine (Kac) mimetic** [1]. It competitively binds to the acetyl-lysine binding pocket within the bromodomains of BET proteins, thereby displacing acetylated histone peptides and disrupting the recruitment of transcriptional machinery [1] [2].

The following table summarizes its binding affinity for different BET bromodomains:

BET Bromodomain	Assay Type	Result (IC ₅₀ or K _d)	Source
BRD4(1)	ALPHA screen	IC ₅₀ = 220 nM	[1]
BRD4(1)	Isothermal Titration Calorimetry (ITC)	K _d = 47.4 ± 2.5 nM	[1]
BRD4(2)	Isothermal Titration Calorimetry (ITC)	K _d = 194.9 ± 6 nM	[1]
BRD2(2)	ALPHA screen	IC ₅₀ = 98 nM	[1]

The mechanism of action can be visualized in the following pathway:



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PFI-1 competitively inhibits the BET-histone interaction to suppress oncogene transcription.

Biological Effects and Preclinical Efficacy

In cellular models, **PFI-1** exhibits potent anti-cancer activity through multiple pathways:

Biological Effect	Observed Outcome	Relevant Context
Anti-proliferation	Inhibits cell viability & clonogenic growth [1] [3]	Leukemic (e.g., AML) and follicular lymphoma cell lines [1] [3]
Cell Cycle Arrest	Induces G1 cell cycle arrest [1]	-
Apoptosis	Induces caspase-dependent apoptosis [1]	-
Differentiation	Induces differentiation of primary leukemic blasts [1]	-
Oncogene Downregulation	Downregulates MYC expression [1] [2]	Key oncogene in many cancers

Biological Effect	Observed Outcome	Relevant Context
Kinase Modulation	Downregulates Aurora B kinase [1]	Attenuates phosphorylation of histone H3 at serine 10 (H3S10) [1]
Pathway Inhibition	Impedes β -catenin activity via DVL2/GSK3 β axis [3]	Follicular lymphoma models

Beyond oncology, **PFI-1** has been identified in epigenetic screens as a compound that can **enhance the expression of the C9ORF72 gene** [4]. This effect is being investigated in models of **amyotrophic lateral sclerosis and frontotemporal dementia (C9ALS/FTD)**, where **PFI-1** treatment reduced toxic dipeptide repeat protein inclusions and ameliorated cognitive deficits in a mouse model [4].

Key Experimental Protocols

To evaluate the activity and effects of **PFI-1** in a research setting, several key methodologies are employed.

1. Binding Affinity Assays

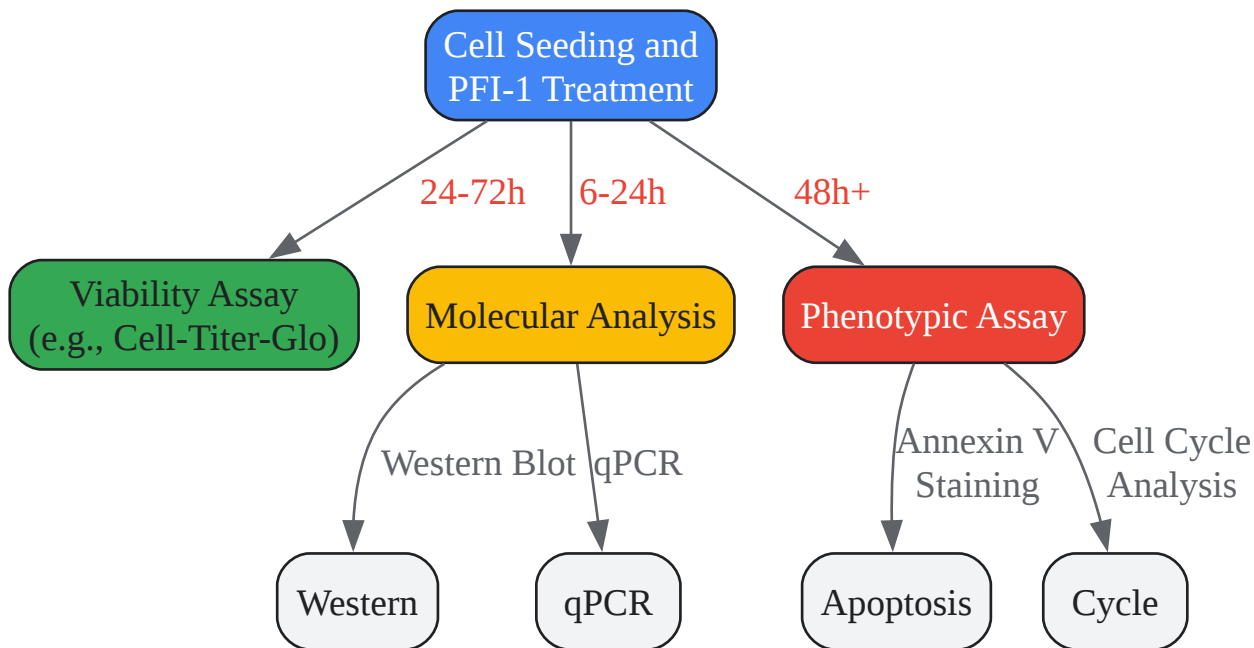
- **ALPHA (Amplified Luminescence Proximity Homogeneous Assay) Screen:** Used to determine the IC_{50} of **PFI-1** by measuring its ability to displace a biotinylated acetylated histone peptide from a bromodomain protein tagged with an ALPHA donor and acceptor [1].
- **Isothermal Titration Calorimetry (ITC):** Directly measures the heat change upon binding of **PFI-1** to purified bromodomains to calculate the dissociation constant (K_d), stoichiometry (N), and binding enthalpy (ΔH) [1].

2. Functional & Phenotypic Cellular Assays

- **Cell Viability Assays:** Use reagents like **Cell-Titer-Glo** (which measures ATP levels) or **WST-1** on cancer cell lines treated with a dose range of **PFI-1** to generate dose-response curves [1] [3].
- **Clonogenic Growth Assays:** Cells are plated at low density and treated with **PFI-1** for a period sufficient for colony formation (e.g., 7-14 days). Colonies are then stained and counted to assess long-term proliferative potential suppression [1].
- **Flow Cytometry for Cell Cycle & Apoptosis:** For cell cycle, fixed cells are stained with **propidium iodide** and analyzed. For apoptosis, assays using **Annexin V/propidium iodide** staining are performed [1] [3].

- **Western Blotting:** Used to detect changes in protein levels (e.g., MYC, Aurora B, cleaved caspases) and phosphorylation status (e.g., pH3S10) in treated cells [1] [3].
- **Chromatin Immunoprecipitation (ChIP):** To confirm the displacement of BET proteins from chromatin, cells are cross-linked, chromatin is sheared and immunoprecipitated with an antibody against a specific BET protein, followed by qPCR of target gene promoters [1].

The workflow for a typical cellular investigation is as follows:



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A general workflow for assessing **PFI-1** effects in cell-based experiments.

Research Context Among BET Inhibitors

PFI-1 is one of several structurally diverse chemical probes developed to target BET bromodomains. The following table places it in context with other well-known BET inhibitors:

BET Inhibitor	Primary Chemical Structure	Key Characteristics & Notes	Citation
PFI-1	Dihydroquinazoline-2-one	Selective BET inhibitor; acetyl-lysine mimetic.	[1] [5]

BET Inhibitor	Primary Chemical Structure	Key Characteristics & Notes	Citation
(+)-JQ1	Thienotriazolodiazepine	Potent, pan-BET inhibitor; widely used as a benchmark tool.	[2] [5]
I-BET151 (GSK1210151A)	Dimethylisoxazole	Potent, pan-BET inhibitor.	[2] [5]
RVX-208 (Apabetalone)	Quinazolinone	BET inhibitor with highest selectivity for the second bromodomain (BD2) .	[2]

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